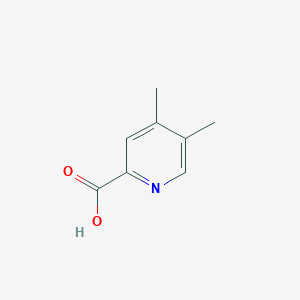

4,5-Dimethylpyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

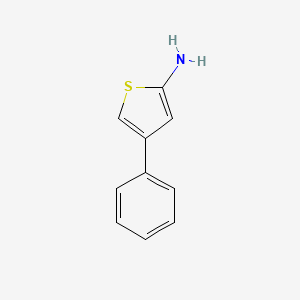

4,5-Dimethylpyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring that contains a carboxylic acid and two methyl groups at position 4 and 5. It has a molecular weight of 151.16 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two methyl groups attached at the 4th and 5th positions and a carboxylic acid group attached at the 2nd position. The InChI code for this compound is 1S/C8H9NO2/c1-5-3-7(8(10)11)9-4-6(5)2;/h3-4H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 230-231°C . It has a molecular weight of 151.16 . The compound’s solubility in water and other solvents is not specified in the search results.Aplicaciones Científicas De Investigación

Synthesis Innovations

4,5-Dimethylpyridine-2-carboxylic acid has been instrumental in evolving synthesis techniques. For instance, research by Zhang et al. (2010) demonstrated the synthesis of pyridine carboxylic acids using microwave irradiation, marking a shift from traditional methods to microwave technology. Similarly, Oudir et al. (2006) developed a high-yield method for converting carboxylic acids to triazines, an approach that was applied to N-benzylpyroglutamic acids for potential antifungal products.

Catalysis and Reaction Mechanisms

The compound plays a significant role in catalysis. For instance, Klan et al. (2000) introduced a new photoreleasable protecting group for carboxylic acids, enhancing the efficiency of photodeprotection processes. Additionally, Ishihara & Lu (2016) demonstrated the cooperative catalysis of arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide for the condensation of carboxylic acids and amines.

Molecular Interactions and Properties

In molecular interactions, the compound has been crucial in understanding hydrogen-bonding motifs, as studied by Long et al. (2014). Their work provided insights into the coexistence of competing supramolecular synthons in carboxylic acid-pyridine compounds. Furthermore, Tamer et al. (2018) characterized pyridine carboxylic acids and their derivatives, assessing their antimicrobial activities and DNA interactions.

Polymer Science and Material Synthesis

In polymer science, Sugralina et al. (2018) explored the use of dimethylpyrrole-dicarboxylic acid in creating novel polyesters, highlighting potential applications in alkyd resins with biological activity.

Safety and Hazards

The safety information for 4,5-Dimethylpyridine-2-carboxylic acid indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Propiedades

IUPAC Name |

4,5-dimethylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)9-4-6(5)2/h3-4H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRKTZNPOWQFRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

802256-42-4 |

Source

|

| Record name | 4,5-dimethylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2648453.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648458.png)

![N-[(5-Fluoro-1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide](/img/structure/B2648459.png)

![4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2648461.png)

![N-(2,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2648462.png)

![(11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2648463.png)

![2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2648465.png)

![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2648472.png)

![5-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B2648475.png)

![5-(3-chlorophenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2648476.png)